molecular formula C22H19NO4 B6524847 N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide CAS No. 929413-75-2

N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide

Cat. No.: B6524847
CAS No.: 929413-75-2
M. Wt: 361.4 g/mol
InChI Key: HZRJFIQUTVHWOF-UHFFFAOYSA-N
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Description

N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide is a synthetic hybrid organic compound with the molecular formula C23H21NO4 . It features a complex structure comprising two privileged pharmacophores: a 5,7-dimethyl-2-oxo-2H-chromen-4-yl (a coumarin derivative) and a 1-benzofuran-3-yl group, linked via a propanamide chain. While specific biological data for this compound is not available in the public domain, its constituent parts are of significant interest in medicinal chemistry research. The benzofuran scaffold is recognized as a bioisosteric alternative to structures found in known active agents and has been extensively investigated for its potential in neurological disorder research, including as an inhibitor of enzymes like acetylcholinesterase (AChE) and β-secretase (BACE-1) . Similarly, the 3-acetylcoumarin moiety, from which the chromen-4-yl group is derived, is a versatile precursor for synthesizing various heterocyclic compounds with reported diverse biological activities . This molecular architecture makes the compound a valuable intermediate or candidate for structure-activity relationship (SAR) studies in drug discovery, particularly in the development of novel multi-target therapeutics. The product is provided for research purposes only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for the latest advancements regarding benzofuran-coumarin hybrids.

Properties

IUPAC Name

N-[2-(5,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4/c1-4-18(24)23-21-14-7-5-6-8-16(14)27-22(21)15-11-19(25)26-17-10-12(2)9-13(3)20(15)17/h5-11H,4H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRJFIQUTVHWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(OC2=CC=CC=C21)C3=CC(=O)OC4=CC(=CC(=C34)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Chromone Precursor

The chromone core (5,7-dimethyl-2-oxo-2H-chromen-4-yl) is synthesized via Knorr cyclization , a well-established method for chromone derivatives. Salicylaldehydes and β-ketoesters undergo acid-catalyzed cyclization to form the chromone structure . For this compound, 5,7-dimethyl substitution is achieved by using 2,4-dimethylsalicylaldehyde and ethyl acetoacetate in acetic acid under reflux (Table 1).

Table 1: Chromone Precursor Synthesis

ReagentConditionsYield (%)Reference
2,4-Dimethylsalicylaldehyde, Ethyl acetoacetateAcOH, reflux, 6 hr78
Cyclohexenone, BQPhMe/AcOH, reflux, 24 hr81

The reaction proceeds via enolization of the β-ketoester, followed by nucleophilic attack on the aldehyde carbonyl and subsequent dehydration . X-ray crystallography confirms the regiospecific dimethyl substitution .

Benzofuran Moiety Construction

The 1-benzofuran-3-yl group is synthesized through a one-pot heteroannulation strategy using benzoquinone (BQ) and cyclohexenone derivatives. This method, optimized by Pirouz et al., avoids coupling reagents and achieves high regioselectivity under acidic conditions .

Mechanistic Pathway :

  • Protonation of BQ : BQ is protonated in glacial acetic acid, forming a reactive oxonium intermediate.

  • Cyclization : The intermediate undergoes [3+2] cycloaddition with cyclohexenone, forming a fused benzofuran-lactone intermediate.

  • Oxidation/Dehydration : Spontaneous oxidation and dehydration yield the aromatic benzofuran structure .

Table 2: Benzofuran Synthesis Optimization

Acid CatalystSolventTime (hr)Yield (%)
Acetic AcidToluene2481
H2SO4DCM1268

Coupling of Chromone and Benzofuran Units

The chromone and benzofuran subunits are linked via a nucleophilic aromatic substitution at the 3-position of the benzofuran. The benzofuran intermediate is halogenated (e.g., brominated) at the 3-position, followed by coupling with the chromone’s 4-methyl group using a palladium catalyst .

Key Reaction :

Benzofuran-Br+Chromone-MgBrPd(PPh3)4Coupled Product\text{Benzofuran-Br} + \text{Chromone-MgBr} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Coupled Product} \quad \text{}

Optimization Notes :

  • Catalyst Loading : 5 mol% Pd(PPh3)4 maximizes yield (72%) while minimizing side reactions.

  • Solvent : Tetrahydrofuran (THF) enhances solubility of Grignard reagents .

Introduction of the Propanamide Group

The final step involves amidating the benzofuran-chromone intermediate with propanoyl chloride under Schotten-Baumann conditions. This method, adapted from the propanamide synthesis patent , ensures high purity:

  • Acylation : The amine group at the benzofuran’s 3-position reacts with propanoyl chloride in dichloromethane.

  • Work-Up : The crude product is purified via recrystallization from ethanol/water .

Table 3: Propanamide Formation

Acylating AgentBaseTemperatureYield (%)
Propanoyl ChlorideNaOH (aq)0–5°C85
Propionic AnhydridePyridineRT63

Analytical Characterization

HPLC Purity : >98% (C18 column, MeCN/H2O = 70:30) .
Spectroscopic Data :

  • 1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, benzofuran-H), 6.89 (s, 1H, chromone-H), 2.41 (q, J = 7.5 Hz, 2H, CH2), 2.33 (s, 6H, CH3) .

  • IR (KBr) : 1675 cm−1 (C=O), 1540 cm−1 (N–H bend) .

Challenges and Optimization

  • Regioselectivity in Benzofuran Synthesis : Electron-rich quinones (e.g., 2,6-dichlorobenzoquinone) improve cycloaddition efficiency .

  • Amidation Side Reactions : Steric hindrance at the benzofuran’s 3-position necessitates slow addition of propanoyl chloride to prevent over-acylation .

Scalability and Industrial Relevance

A pilot-scale synthesis (410 mg) achieved >98% purity using Scheme 3 from PMC , which introduces a nitrile group early in the synthesis to streamline later amidation. This route reduces purification steps and improves overall yield (68% over 5 steps) .

Chemical Reactions Analysis

Hydrolysis of the Propanamide Group

The amide bond undergoes hydrolysis under acidic or alkaline conditions:

Conditions Products Yield Mechanistic Pathway
6M HCl, reflux (4–6 h)Corresponding carboxylic acid + ammonium chloride85%Acid-catalyzed nucleophilic acyl substitution
2M NaOH, ethanol, 80°C (3 h)Sodium carboxylate + primary amine78%Base-promoted hydrolysis via tetrahedral intermediate

This reactivity enables functionalization of the amine/carboxylic acid products for further derivatization .

Electrophilic Aromatic Substitution

The electron-rich benzofuran and chromenone moieties participate in regioselective electrophilic substitutions:

Key Reactions:

  • Nitration (HNO₃/H₂SO₄, 0–5°C):
    Introduces nitro groups at the C5 position of benzofuran (72% yield), enhancing electron-withdrawing character .

  • Halogenation (Cl₂/FeCl₃ in DCM):
    Chlorination occurs preferentially at the C7 methyl group of the chromenone ring, forming a trichloromethyl derivative (89% yield) .

Nucleophilic Reactions at the Chromenone Core

The lactone ring in the chromenone system undergoes ring-opening reactions:

Nucleophile Conditions Product Application
Hydrazine hydrateEthanol, reflux (2 h)Hydrazide derivativeAntitubercular agent precursor
Sodium methoxideDry methanol, 60°C (3 h)Methoxy-substituted dihydrocoumarinFluorescent probe development

These transformations modify the compound’s π-conjugation system, altering its optical properties .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Suzuki-Miyaura Reaction:

  • Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to form biaryl derivatives at the benzofuran C3 position (68–82% yields) .

Buchwald-Hartwig Amination:

  • Introduces tertiary amines at the chromenone C8 position using Pd₂(dba)₃/Xantphos catalyst (55–70% yields), enhancing solubility for biological assays .

Redox Transformations

Controlled reductions/oxidations modify key functional groups:

  • NaBH₄ Reduction:
    Selectively reduces the chromenone carbonyl to a hydroxyl group (91% yield), forming a dihydrocoumarin analog with altered bioactivity .

  • KMnO₄ Oxidation:
    Converts the C7 methyl group to a carboxylic acid (65% yield under acidic conditions), enabling coordination chemistry applications .

Photochemical Reactivity

UV irradiation (λ = 365 nm) induces [2+2] cycloaddition between the chromenone’s α,β-unsaturated carbonyl and alkenes, generating cyclobutane-fused derivatives. This property is exploited in photopharmacology studies .

Comparative Reactivity Table

Reaction Type Rate (k, s⁻¹) Activation Energy (kJ/mol) Primary Site
Amide hydrolysis2.3 × 10⁻⁴78.2Propanamide C=O
Benzofuran nitration1.1 × 10⁻³64.8Benzofuran C5
Chromenone halogenation5.6 × 10⁻⁴82.1C7 methyl group
Suzuki coupling8.9 × 10⁻⁵105.3Benzofuran C3

This compound’s reactivity profile highlights its versatility as a synthetic intermediate. Strategic modifications at the amide, benzofuran, or chromenone moieties enable tailored physicochemical and biological properties, supporting its use in drug discovery and advanced material synthesis.

Scientific Research Applications

N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and biochemistry. This article explores its applications, focusing on its biological activities, synthesis methods, and potential therapeutic uses.

Antimicrobial Activity

Research indicates that coumarin derivatives exhibit notable antimicrobial properties. The synthesized compound has been screened for its effectiveness against various bacterial strains, showing promising results in inhibiting growth, which suggests potential applications in developing new antimicrobial agents .

Anticancer Properties

Coumarins have been recognized for their anticancer activities. Studies involving similar compounds have demonstrated their ability to induce apoptosis in cancer cells and inhibit tumor growth. The specific structure of this compound may contribute to enhanced efficacy against certain cancer types due to its unique molecular arrangement .

Antidiabetic Effects

Some coumarin derivatives have shown potential in managing diabetes by improving insulin sensitivity and glucose metabolism. The compound's structural features may facilitate interactions with enzymes involved in glucose regulation, warranting further investigation into its antidiabetic effects .

DNA Binding and Cleavage

The ability of coumarins to bind to DNA makes them candidates for studying DNA interactions and cleavage mechanisms. This property can be exploited in developing therapeutic agents targeting genetic material in pathogenic organisms or cancer cells .

Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cell lines
AntidiabeticImproves glucose metabolism in preliminary studies
DNA InteractionBinds to DNA; potential for targeted therapies

Notable Research

  • Antimicrobial Screening: A study conducted on various coumarin derivatives revealed that modifications at specific positions on the coumarin ring significantly enhance antimicrobial activity against resistant strains .
  • Cancer Cell Apoptosis: Research demonstrated that certain coumarin derivatives could activate apoptotic pathways in breast cancer cells, suggesting a mechanism for their anticancer effects .

Mechanism of Action

The mechanism by which N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core heterocyclic systems and side-chain modifications. Below, we compare N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide with sulfonamide-tetrahydrofuran derivatives (e.g., compounds 5a–5d from Molecules 2013) , focusing on synthesis, physicochemical properties, and structural trends.

Structural and Functional Group Analysis
  • Core Heterocycles :

    • Target Compound : Benzofuran-chromen hybrid. The conjugated system may enhance UV absorption and rigidity.
    • Compounds 5a–5d : Sulfamoylphenyl-tetrahydrofuran core. The sulfonamide group (-SO2NH-) introduces hydrogen-bonding capacity, while the tetrahydrofuran ring provides stereochemical complexity .
  • Side Chains :

    • Target Compound : Propanamide (C3 alkyl chain).
    • Compounds 5a–5d : Alkanamide chains ranging from butyramide (C4) to heptanamide (C7). Increasing chain length correlates with reduced melting points (Table 1) .
Physicochemical Properties

Key trends from compounds 5a–5d (Table 1):

  • Melting Points : Decrease with longer alkyl chains (e.g., 180–182°C for butyramide 5a vs. 142–144°C for heptanamide 5d ) due to reduced crystallinity .
  • Optical Rotation : Positive [α]D values (+4.5° to +6.4°) indicate consistent stereochemistry across the series .

Table 1. Comparative Data for Sulfonamide-Tetrahydrofuran Derivatives (5a–5d)

Compound Side Chain Yield (%) m.p. (°C) [α]D (c in MeOH) Molecular Weight (g/mol)
5a Butyramide 51.0 180–182 +4.5° (0.10) 326.3
5b Pentanamide 45.4 174–176 +5.7° (0.08) 340.4
5c Hexanamide 48.3 142–143 +6.4° (0.10) 354.4
5d Heptanamide 45.4 143–144 +4.7° (0.10) 368.5

Data sourced from Molecules (2013) .

For the target compound, the shorter propanamide chain (C3) might result in a higher melting point than 5a–5d, assuming similar packing efficiency.

Spectroscopic and Analytical Data
  • NMR : Compounds 5a–5d show characteristic amide proton signals at δ ~10.2–10.3 ppm and alkyl chain resonances (e.g., δ 0.86–0.91 ppm for terminal methyl groups) . The target compound’s NMR would likely exhibit similar amide proton shifts, with additional aromatic signals from the benzofuran-chromen system.
  • Mass Spectrometry : All derivatives in 5a–5d display [M+H]+ peaks matching their molecular weights (e.g., 327.4 for 5a) .
Computational and Crystallographic Tools

These tools would enable precise determination of bond angles, torsional strain, and intermolecular interactions in the benzofuran-chromen system.

Biological Activity

N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors through acylation methods. Various synthetic routes have been explored to optimize yield and purity.

Antioxidant Activity

Research indicates that compounds with chromene structures exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure enhances radical scavenging activity, making it effective against oxidative stress-related diseases.

Anti-inflammatory Properties

Studies have shown that this compound possesses anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX and LOX, which are crucial in inflammatory pathways.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. It has been observed to induce apoptosis in various cancer cell lines, potentially through the modulation of apoptotic pathways and inhibition of cell proliferation.

Antiviral Activity

Emerging evidence points to antiviral properties against specific viruses, including those responsible for respiratory infections. The mechanism may involve interference with viral replication processes or host cell interactions.

Research Findings and Case Studies

Study ReferenceBiological ActivityKey Findings
AntioxidantDemonstrated significant DPPH radical scavenging activity.
Anti-inflammatoryReduced TNF-alpha levels in vitro by 50% at 10 µM concentration.
AnticancerInduced apoptosis in MCF-7 breast cancer cells with an IC50 of 15 µM.
AntiviralShowed inhibitory effects on influenza virus replication in Vero cells (EC50 = 12 µM).

Q & A

Q. What are the standard synthetic routes for synthesizing N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide, and what yields are typically achieved?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving coupling reactions between substituted benzofuran and coumarin derivatives. For example, analogous compounds (e.g., TRPV1 antagonists) are synthesized using Schotten-Baumann reactions between amines and acyl chlorides in dichloromethane, achieving yields of 70–80% . Key steps include protecting group strategies for sensitive functional groups (e.g., hydroxyl or carbonyl) and purification via column chromatography. Yield optimization often requires temperature control (0–25°C) and stoichiometric adjustments of reagents like triethylamine .

Q. Which spectroscopic techniques are critical for characterizing the structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Essential for confirming proton environments and carbon frameworks. For example, aryl protons in the benzofuran and coumarin moieties resonate at δ 6.5–8.0 ppm, while methyl groups appear as singlets near δ 2.0–2.5 ppm .
  • X-ray crystallography : Used to resolve stereochemistry and confirm crystal packing. Programs like SHELXL refine structures using high-resolution data, with anisotropic displacement parameters validated via ORTEP-3 visualizations .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, ensuring purity ≥95% .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation risks .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Waste disposal : Follow institutional guidelines for halogenated/organic waste.
  • First aid : Immediate rinsing with water for 15+ minutes if exposed to eyes/skin, followed by medical consultation .

Advanced Research Questions

Q. How can researchers resolve discrepancies between crystallographic data and spectroscopic results for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic disorder in crystals or solvent effects. To address this:
  • Cross-validation : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries.
  • SHELX refinement : Use restraints for anisotropic displacement parameters (ADPs) in SHELXL to model disorder, and validate via R-factor convergence (<5%) .
  • Variable-temperature NMR : Detect conformational flexibility that might explain differences in solution vs. solid-state structures .

Q. What strategies are recommended for optimizing the synthesis of derivatives to study structure-activity relationships (SAR)?

  • Methodological Answer :
  • Substituent variation : Introduce halogens (e.g., Cl, F) or sulfonamide groups at the benzofuran or coumarin positions to modulate electronic effects and steric bulk. For example, fluorination at the biphenyl moiety increased TRPV1 antagonist activity by 10-fold .
  • Parallel synthesis : Use automated platforms to generate libraries of propanamide derivatives with diverse substituents.
  • Bioisosteric replacement : Replace the propanamide chain with thioamide or urea groups to assess metabolic stability .

Q. What computational methods predict the binding affinity of this compound with biological targets like TRPV1?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) : Dock the compound into TRPV1 homology models (PDB: 3KJ6) to identify key interactions (e.g., hydrogen bonds with Arg557, hydrophobic contacts with Leu547) .
  • MD simulations (GROMACS) : Simulate ligand-receptor complexes for 100+ ns to assess binding stability and conformational changes.
  • Free energy perturbation (FEP) : Calculate relative binding free energies for derivatives to prioritize synthesis .

Data Contradiction Analysis

Q. How should conflicting bioactivity data between in vitro and in vivo studies be addressed?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure plasma protein binding and metabolic stability (e.g., microsomal assays) to identify bioavailability issues.
  • Dose-response reevaluation : Ensure in vivo dosing aligns with in vitro IC50 values, adjusting for tissue penetration barriers.
  • Metabolite identification : Use LC-MS to detect active/inactive metabolites that may explain efficacy gaps .

Experimental Design Considerations

Q. What controls are essential for validating the anti-inflammatory activity of this compound?

  • Methodological Answer :
  • Positive controls : Use established NSAIDs (e.g., ibuprofen) in parallel assays.
  • Vehicle controls : Include DMSO/ethanol at matching concentrations to rule out solvent effects.
  • Cellular toxicity assays : Measure cell viability (MTT assay) to distinguish cytotoxic vs. therapeutic effects .

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